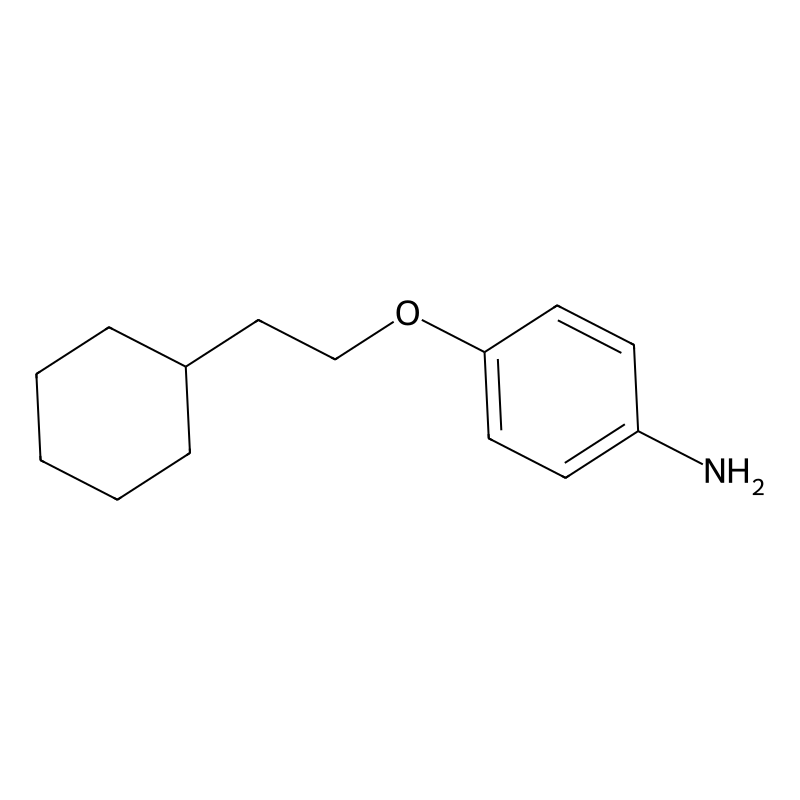

4-(2-Cyclohexylethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacology

Biochemistry

Material Science

Organic Chemistry

Analytical Chemistry

Environmental Science

Radiosensitization in Cancer Therapy

Proteomics Research

Advanced Polymer Applications

Specific Scientific Field: Polymer Science Application Summary: Polyaniline (PANI) hydrogels incorporating 4-(2-Cyclohexylethoxy)aniline have been studied for their applications in sensor and actuator manufacturing, biomedicine, and soft electronics .

Methods of Application: The synthesis and characterization of PANI hydrogels involve the integration of 4-(2-Cyclohexylethoxy)aniline to enhance specific properties for targeted applications .

4-(2-Cyclohexylethoxy)aniline is an organic compound with the molecular formula C₁₄H₂₁NO. It features a cyclohexylethoxy group attached to the para position of an aniline structure. The compound is characterized by its unique structural elements, which contribute to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to products like quinones or nitro derivatives.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, yielding amine derivatives.

- Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation, allowing for the introduction of various functional groups onto the aromatic ring.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate, chromium trioxide.

- Reduction Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

- Substitution Agents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Research into the biological activity of 4-(2-Cyclohexylethoxy)aniline indicates potential interactions with various biological targets. The presence of the cyclohexylethyl group may enhance its lipophilicity and membrane permeability, making it a candidate for drug development. Studies have explored its effects on specific enzymes and receptors, suggesting that it may possess pharmacological properties worth investigating further .

The synthesis of 4-(2-Cyclohexylethoxy)aniline typically involves several steps:

- Starting Materials: The synthesis begins with commercially available aniline and cyclohexylethyl bromide.

- Nucleophilic Substitution: Aniline undergoes nucleophilic substitution with cyclohexylethyl bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) to form 4-(2-Cyclohexylethyl)aniline.

- Final Modifications: Further modifications can include fluorination or other functional group transformations depending on desired applications.

4-(2-Cyclohexylethoxy)aniline has several applications across different domains:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Medicinal Chemistry: The compound is investigated for its potential therapeutic applications due to its biological activity.

- Industrial Uses: It is utilized in producing specialty chemicals, dyes, and polymers .

Studies focusing on the interactions of 4-(2-Cyclohexylethoxy)aniline with biological targets reveal insights into its mechanism of action. The fluorine atom in derivatives may enhance binding affinity to specific receptors or enzymes. Additionally, research has indicated that this compound's unique structure influences its pharmacokinetic properties, which are crucial for drug design .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(2-Cyclohexylethoxy)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Cyclohexylethyl)-2-fluoroaniline | Contains a fluorine atom | Fluorine enhances reactivity and selectivity |

| 2-Fluoroaniline | Lacks the cyclohexylethyl group | Different lipophilicity and activity profile |

| 4-Cyclohexylaniline | Contains a cyclohexyl group instead of cyclohexylethyl | Variations in steric effects |

| N-(2-cyclohexylethyl)-4-(trifluoromethyl)aniline | Contains trifluoromethyl group | Enhanced electronic properties |

These comparisons highlight how variations in substituents can significantly influence the chemical behavior and biological activity of related compounds. Each compound's unique characteristics make them suitable for different applications within organic synthesis and medicinal chemistry .